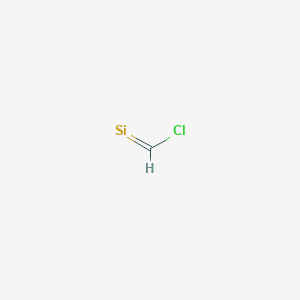![molecular formula C23H18N2O2 B14413305 N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide CAS No. 83959-68-6](/img/structure/B14413305.png)
N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is a complex organic compound that features a biphenyl group linked to an oxazole ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 2-amino-5-phenyl-1,3-oxazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or oxazole derivatives.
Aplicaciones Científicas De Investigación
N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The biphenyl and oxazole moieties allow the compound to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1’-Biphenyl)-2-ylacetamide: Similar structure but lacks the oxazole ring.
N-(4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanylacetamide: Contains a triazole ring instead of an oxazole ring.
N-(4-(Benzyloxy)phenyl)-2-(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanylacetamide: Features a benzyloxy group and a triazole ring.
Uniqueness
N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is unique due to the presence of both biphenyl and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
83959-68-6 |
|---|---|
Fórmula molecular |
C23H18N2O2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)25-21-13-11-20(12-14-21)23-24-15-22(27-23)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,26) |
Clave InChI |
DFFOQXPDRAAHMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


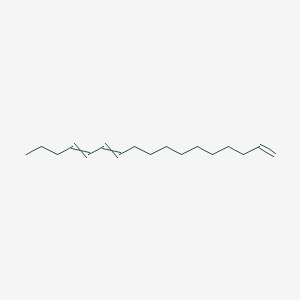

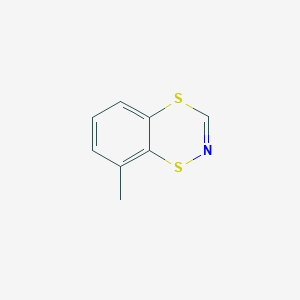
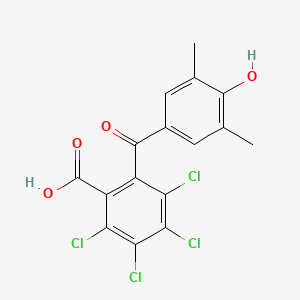


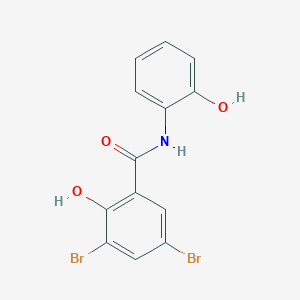

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

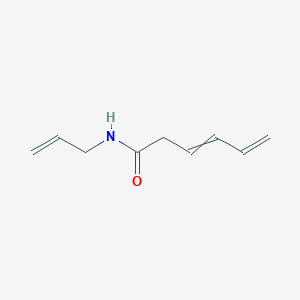
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
